JNJ-26489112

描述

JNJ-26489112 是一种由强生公司开发的抗癫痫药物,用于治疗癫痫病。 它被设计为托吡酯的替代品,由于它不具有抗碳酸酐酶活性,因此预计副作用更少 。 This compound 也在研究其治疗重度抑郁症的潜力 .

准备方法

JNJ-26489112 的合成路线涉及在特定条件下,将 (6-氯-2,3-二氢苯并[1,4]二噁烷-2-基)甲胺与磺酰胺反应 。 反应条件通常包括使用溶剂和催化剂,以促进所需产物的形成。 工业生产方法很可能涉及扩大这种合成路线,同时确保化合物的纯度和产率得到维持。

化学反应分析

JNJ-26489112 经历各种类型的化学反应,包括:

氧化: 此反应涉及添加氧或去除氢。 常用试剂包括氧化剂,例如高锰酸钾或过氧化氢。

还原: 此反应涉及添加氢或去除氧。 常用试剂包括还原剂,例如氢化铝锂或硼氢化钠。

取代: 此反应涉及用另一种原子或原子团替换一个原子或原子团。 常用试剂包括卤素或亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Anticonvulsant Properties

JNJ-26489112 has been identified as a broad-spectrum anticonvulsant , demonstrating efficacy across various forms of epilepsy, including generalized tonic-clonic seizures, complex partial seizures, and absence seizures. Its development was motivated by the need for effective treatments for refractory epilepsy—cases where standard medications fail to provide adequate control.

Clinical Studies

A multicenter, placebo-controlled study evaluated this compound in patients with photosensitive epilepsy . The study involved 12 adult participants who underwent photic stimulation to assess the drug's impact on photoparoxysmal EEG responses. Results indicated a dose-dependent response, with higher doses leading to increased rates of complete suppression of the photoparoxysmal response (PPR). Specifically:

- At 1000 mg: 0/4 patients showed complete suppression.

- At 2000 mg: 1/4 patients showed complete suppression.

- At 3000 mg: 2/3 patients showed complete suppression .

Treatment-Resistant Major Depressive Disorder

This compound is also being explored for its potential in treating treatment-resistant major depressive disorder . In a randomized double-blind study, its efficacy was compared to that of Venlafaxine XR and placebo. The results from this trial are crucial for understanding its therapeutic profile in mood disorders .

Safety and Toxicology Studies

Safety assessments have been integral to the development of this compound. Notably, a six-month toxicity study in albino rats revealed retinal atrophy at supratherapeutic doses, underscoring the importance of monitoring ocular health in clinical trials. However, no such effects were observed in other animal models, suggesting species-specific responses to the compound .

Fertility Studies

Fertility studies conducted on male rats indicated reversible decreases in sperm concentration and motility at high doses without affecting mating performance or pregnancy outcomes. This suggests potential implications for human male fertility that warrant further investigation .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic evaluations have shown that this compound exhibits a dose-proportional increase in plasma exposure, with maximum concentrations (Cmax) observed at various dosages:

- 1000 mg: Cmax ~16 μg/mL

- 2000 mg: Cmax ~28 μg/mL

- 3000 mg: Cmax ~42 μg/mL

The median time to reach maximum concentration (tmax) was consistent across doses, ranging from approximately 3.73 to 5.04 hours post-administration .

Comparative Effectiveness

In comparison with existing treatments for epilepsy and depression, this compound presents a promising profile due to its broad-spectrum activity and favorable safety margin observed in early clinical trials. Its unique mechanism as a sulfamide compound may provide an alternative pathway for managing these challenging conditions .

作用机制

JNJ-26489112 的确切作用机制尚不清楚 。 已知它会抑制电压门控钠通道和 N 型钙通道,这些通道参与神经系统中电信号的传递 。 这种抑制有助于稳定神经元活动并防止癫痫发作。 This compound 还充当钾通道开放剂,进一步促进其抗癫痫作用 .

相似化合物的比较

JNJ-26489112 与其他抗癫痫药物(如托吡酯和左尼沙胺)相似。 它不具有抗碳酸酐酶活性,这一点是独一无二的,与副作用更少相关 。 其他类似化合物包括:

托吡酯: 用于治疗癫痫和预防偏头痛的抗癫痫药物。

左尼沙胺: 另一种用于治疗癫痫的抗癫痫药物。

拉莫三嗪: 用于治疗癫痫和双相情感障碍的抗癫痫药和情绪稳定剂。

This compound 的独特特性使其成为治疗癫痫的有希望的候选药物,与其他抗癫痫药物相比,它可能具有更少的副作用 .

生物活性

JNJ-26489112 is an investigational compound developed by Janssen Research & Development, primarily targeting central nervous system (CNS) disorders. It has been evaluated for its potential as a treatment for conditions such as treatment-resistant major depressive disorder, bipolar disorder, and epilepsy. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological properties.

This compound belongs to the class of antidepressants and antiepileptic drugs. While specific details regarding its mechanism of action are still under investigation, it is suggested that the compound may modulate neurotransmitter systems involved in mood regulation and seizure control. The drug has demonstrated broad-spectrum anticonvulsant activity in preclinical models, indicating its potential efficacy against various types of seizures .

Efficacy in Major Depressive Disorder

A significant study aimed at evaluating the efficacy of this compound in patients with treatment-resistant major depressive disorder was conducted. This randomized, double-blind trial compared this compound to an active control (Venlafaxine XR) and placebo. The results indicated that this compound exhibited promising antidepressant effects, although specific efficacy data remains proprietary .

Evaluation in Photosensitive Epilepsy

Another pivotal study focused on patients with photosensitive epilepsy evaluated the compound's ability to suppress photoparoxysmal responses induced by intermittent photic stimulation (IPS). In this exploratory study involving 12 adult patients, doses of this compound were administered sequentially to assess its impact on EEG responses:

| Dose (mg) | Positive Response Rate | Complete Suppression Rate |

|---|---|---|

| 1000 | 75% (3/4 patients) | 0% (0/4 patients) |

| 2000 | 75% (3/4 patients) | 25% (1/4 patient) |

| 3000 | 67% (2/3 patients) | 67% (2/3 patients) |

The study concluded that this compound was generally well-tolerated, with a dose-dependent effect observed on the suppression of photoparoxysmal responses .

Safety Profile and Tolerability

Safety evaluations across various studies indicated that this compound was well-tolerated among participants. Common adverse events reported included mild headache, dizziness, and nausea, occurring in more than 10% of subjects. Notably, the compound did not significantly affect the pharmacokinetics of concomitant antiepileptic drugs .

Absorption and Metabolism

Pharmacokinetic studies have shown that this compound is rapidly absorbed following oral administration. The median time to reach maximum plasma concentration () ranged from approximately 3.73 to 5.04 hours across different dosing cohorts. Plasma exposure increased proportionally with dose levels, indicating predictable pharmacokinetics suitable for further clinical development .

Toxicological Studies

Toxicological assessments revealed some concerns regarding retinal effects observed in nonclinical studies. In a six-month toxicity study in albino rats, retinal atrophy was noted at supratherapeutic doses; however, no ocular effects were observed in other animal models such as dogs or pigmented rats. These findings suggest species-specific responses to this compound and highlight the importance of careful monitoring during clinical trials .

属性

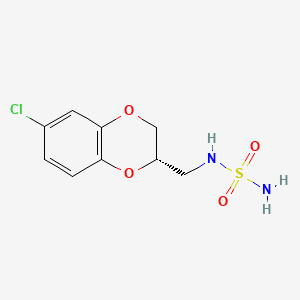

IUPAC Name |

(2S)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSAIQPPGSSNKX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031470 | |

| Record name | JNJ-26489112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871824-55-4 | |

| Record name | JNJ-26489112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871824554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-26489112 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-26489112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-26489112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TI012DLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。